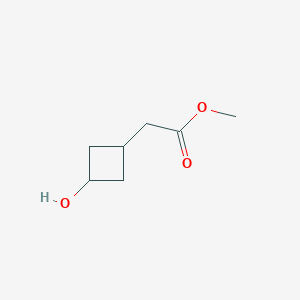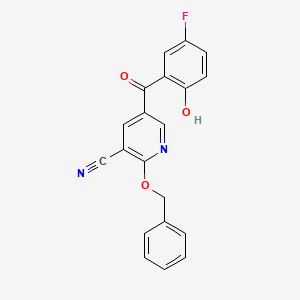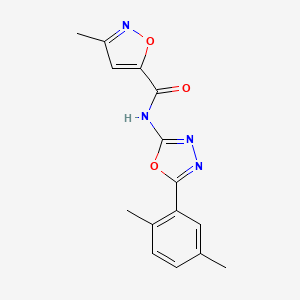
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . This is due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C11H7FO4 . It has an average mass of 222.169 Da and a monoisotopic mass of 222.032837 Da .Chemical Reactions Analysis
Coumarins have been intensively screened for different biological properties . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been synthesized . For instance, two various series of analogs of 6,7-aryl/hetaryl coumarins have been synthesized by using Suzuki–Miyaura across coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on the synthesis and structural characterization of related chromene compounds. For example, studies on 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid detail the molecular structure determined by NMR spectroscopy and X-ray crystallography, highlighting its monoclinic crystal structure (Barili et al., 2001). Such insights are crucial for understanding the chemical behavior and potential applications of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid in materials science and drug design.
Fluorescence and Biological Activity
Several studies have explored the fluorescence properties and biological activities of coumarin derivatives, which are structurally similar to this compound. For instance, derivatives of benzo[c]coumarin carboxylic acids exhibit excellent fluorescence in both ethanol solution and the solid state, pointing to potential applications in fluorescence-based sensors and probes (Shi et al., 2017). Moreover, coumarin derivatives have been evaluated for their antioxidant and antimicrobial activities, indicating potential pharmaceutical applications (Battula et al., 2017).
Chemosensor Development
The development of chemosensors using coumarin fluorophores for the detection of ions such as Cu^2+ and H_2PO_4^− has been reported. These chemosensors exhibit "on-off-on" fluorescence responses, suggesting that similar strategies could be employed with this compound for environmental monitoring or diagnostic applications (Meng et al., 2018).
Antiproliferative Agents
Research on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, closely related to the compound , has revealed significant antiproliferative activities against human non-small cell lung cancer cell lines. These findings suggest potential applications in cancer research and therapy development (Fu et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid are currently unknown. This compound belongs to the coumarin family, which is known to interact with a variety of biological targets
Mode of Action
Coumarins are known to interact with their targets through various mechanisms, including hydrogen bonding and aromatic stacking interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Coumarins have been reported to affect a wide range of pathways, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
It has been suggested that coumarin-3-carboxylic acid has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
Some analogs of 2h/4h-chromenes have been reported to trigger cell apoptosis by caspase3/7 activation and executioner of dna fragmentation, and also caused a substantial reduction in the cell invasion and cell migration percentage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, air velocity can impact the distribution of the compound in an extraction process . Additionally, the compound’s stability could be affected by storage conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-fluoro-4-methyl-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO4/c1-5-7-3-2-6(12)4-8(7)16-11(15)9(5)10(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRKTBCYYSNKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2885750.png)
![4-ethoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2885752.png)
![[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2885754.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2885756.png)
![N-(4-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2885760.png)
![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)
![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)
![2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2885765.png)